9-Bromononanoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

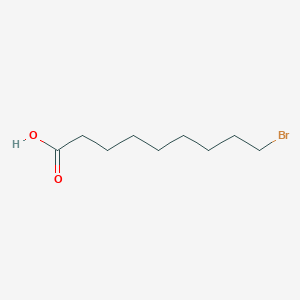

Structure

3D Structure

Properties

IUPAC Name |

9-bromononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGRKZRPTBNSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338303 | |

| Record name | 9-Bromononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41059-02-3 | |

| Record name | 9-Bromononanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41059-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Bromononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanoic acid, 9-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Bromononanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

9-Bromononanoic Acid chemical properties

An In-depth Technical Guide to 9-Bromononanoic Acid

This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and handling of this compound for researchers, scientists, and drug development professionals.

This compound is a bifunctional organic compound featuring a nine-carbon aliphatic chain terminated by a carboxylic acid group at one end and a bromine atom at the other. This structure makes it a valuable building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 41059-02-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇BrO₂ | |

| Molecular Weight | 237.13 g/mol | |

| Appearance | White to off-white or light yellow solid, powder, or crystal | |

| Melting Point | 35 - 39 °C | |

| Boiling Point | 160 °C @ 2 mmHg 174 °C @ 5 mmHg | |

| pKa | 4.78 ± 0.10 (Predicted) |

Table 2: Solubility of this compound

| Solvent | Solubility | Citations |

| Water | Sparingly Soluble | |

| Chloroform | Soluble | |

| Methanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons along the carbon chain. The chemical shifts can vary slightly based on the solvent used.

Table 3: ¹H NMR Spectral Data for this compound

| Solvent | Chemical Shifts (δ) and Multiplicity | Citations |

| DMSO-d₆ | δ 3.49 (t, 2H, -CH₂Br), 2.23-2.08 (m, 2H, -CH₂COOH), 1.84-1.68 (m, 2H), 1.57-1.14 (m, 10H) | |

| CDCl₃ | δ 9.8 (m, 1H, -COOH), 3.40 (t, J=6.8 Hz, 2H, -CH₂Br), 2.36 (t, J=7.4 Hz, 2H, -CH₂COOH), 1.78-1.92 (m, 2H), 1.59-1.71 (m, 2H), 1.3-1.5 (m, 8H) |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by two primary absorption bands. For this compound, these are:

-

O-H Stretch: A very strong and characteristically broad absorption band is expected from 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band should appear around 1710 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer.

Experimental Protocols

Synthesis of this compound via TEMPO-mediated Oxidation

A common and efficient method for synthesizing this compound is the oxidation of its corresponding alcohol, 9-Bromo-1-nonanol. The use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst provides a selective and high-yielding reaction under mild conditions.

Methodology:

-

Reaction Setup: Dissolve 9-Bromo-1-nonanol (1.0 eq) in acetone and cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Sequentially add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃), Sodium Bromide (NaBr, ~0.2 eq), and TEMPO (~0.1 eq) to the cooled solution.

-

Addition of Oxidant: Add Trichloroisocyanuric acid (TCCA, ~2.0 eq) in small portions, ensuring the temperature remains at 0°C.

-

Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for approximately 3 hours.

-

Quenching: Cool the mixture back to 0°C and quench the reaction by the slow addition of 2-propanol.

-

Workup: Filter the resulting white precipitate. To the filtrate, add water and dichloromethane (CH₂Cl₂) and separate the layers. Extract the aqueous phase twice more with CH₂Cl₂.

-

Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a white solid.

Caption: Workflow for the synthesis and purification of this compound.

Applications and Reactivity

This compound serves as a versatile synthetic intermediate.

-

Bifunctional Linker: Its two distinct functional groups allow for sequential or orthogonal chemical modifications, making it an ideal linker in the synthesis of more complex molecules, including pharmaceuticals and materials.

-

Precursor: It is an intermediate in the synthesis of Rumenic Acid, a fatty acid with potential health benefits.

-

Research Applications: The compound has been investigated for potential antimicrobial and antifungal properties. It is also used in the production of surfactants and lubricants.

Safety and Handling

Due to its corrosive nature, proper safety precautions must be observed when handling this compound.

Table 4: GHS Hazard and Precautionary Statements

| GHS Information | Code | Statement | Citations |

| Pictogram | Corrosive | ||

| Signal Word | Danger | ||

| Hazard Statements | H290 | May be corrosive to metals | |

| H314 | Causes severe skin burns and eye damage | ||

| Precautionary Statements | P260 | Do not breathe dusts or mists | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting | ||

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | ||

| P405 | Store locked up | ||

| Storage | - | Store in a cool, dry, well-ventilated area. Recommended temperature: 2-8°C. Keep container tightly sealed. |

References

9-Bromononanoic Acid molecular weight

An In-depth Technical Guide to the Physicochemical Properties of 9-Bromononanoic Acid

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount for its application in experimental and developmental pipelines. This guide provides a focused overview of the core molecular and physical data for this compound, a brominated fatty acid utilized in various research contexts.

Core Quantitative Data

A summary of the key quantitative properties of this compound is presented below. This data is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical method development.

| Property | Value | Citations |

| Molecular Weight | 237.13 g/mol | [1][2][3] |

| Alternate Molecular Weight | 237.14 g/mol | [4] |

| Chemical Formula | C₉H₁₇BrO₂ | [1] |

| CAS Number | 41059-02-3 | |

| Melting Point | 36.00 °C | |

| Boiling Point | 160.00 °C | |

| Flash Point | 145.80 °C | |

| SMILES | O=C(O)CCCCCCCCBr |

Molecular Structure and Weight Determination

The molecular weight of a compound is a critical parameter, derived from its atomic composition. The diagram below illustrates the relationship between the chemical formula of this compound and the calculation of its molecular weight, based on the atomic weights of its constituent elements.

Applications in Research

This compound serves as a valuable tool in various scientific domains. It is recognized as a conjugate of a brominated fatty acid and has been employed in chemical ionization processes to generate ions for mass spectrometry analysis. Furthermore, studies have indicated its potential as an antibacterial agent, demonstrating an inhibitory effect on bacterial cell division by impeding the synthesis of essential proteins. Its mechanism may also involve the inhibition of fatty acid production.

Experimental Considerations

Due to its physicochemical properties, specific handling and storage conditions are recommended. The compound should be stored at temperatures between 10°C and 25°C. As with all laboratory reagents, appropriate personal protective equipment should be used when handling this compound. It is intended for research purposes only and not for diagnostic or therapeutic use.

References

A Comprehensive Technical Guide to the Solubility of 9-Bromononanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 9-bromononanoic acid in various organic solvents. The information compiled is essential for professionals in chemical research and drug development who utilize this compound as a key intermediate in the synthesis of novel compounds. This guide offers both qualitative solubility data and standardized experimental protocols for solubility determination, ensuring practical applicability in a laboratory setting.

Core Solubility Profile of this compound

This compound, a nine-carbon chain fatty acid with a terminal bromine atom, exhibits a solubility profile that is crucial for its application in organic synthesis. Its utility as a building block is largely dependent on its ability to dissolve in appropriate reaction media. While precise quantitative solubility data remains limited in publicly available literature, a consistent qualitative profile has been established through various chemical supplier specifications and safety data sheets.

The solubility of this compound is primarily dictated by the interplay between its polar carboxylic acid head and its nonpolar nine-carbon aliphatic chain. This amphiphilic nature allows for solubility in a range of organic solvents.

Quantitative Solubility Data

Currently, specific quantitative solubility data (e.g., g/100 mL or mg/mL) for this compound in a broad spectrum of organic solvents is not extensively documented in peer-reviewed journals or comprehensive chemical databases. The provided information is based on qualitative descriptors from chemical suppliers.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Formula | Type | Qualitative Solubility |

| Chloroform | CHCl₃ | Halogenated | Soluble[1][2] |

| Methanol | CH₃OH | Protic Polar | Soluble[3][4][5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic Polar | Slightly Soluble |

| Acetone | (CH₃)₂CO | Aprotic Polar | Inferred Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Inferred Soluble |

| Diethyl Ether | (C₂H₅)₂O | Ethereal | Inferred Soluble* |

*Solubility is inferred from its common use as a solvent in synthesis protocols for this compound, suggesting at least moderate solubility under reaction conditions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent. These protocols are based on standard laboratory practices for solubility assessment.

Protocol 1: Qualitative Solubility Assessment (Visual Method)

This method provides a rapid and straightforward determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration.

Materials:

-

This compound

-

Selected organic solvents (e.g., chloroform, methanol, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Graduated pipettes or cylinders

Procedure:

-

Add a pre-weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

-

Add a specific volume of the chosen organic solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.

-

-

Record the observations. For a more detailed qualitative assessment, the amount of solvent can be incrementally increased to determine an approximate solubility threshold.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for a precise measurement of the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed collection vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a scintillation vial to ensure a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the collection vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, reweigh the collection vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Final weight of vial - Initial weight of vial) / Volume of filtered solution

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the solubility determination protocols.

References

Synthesis of 9-Bromononanoic Acid from 9-Bromo-1-Nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 9-bromononanoic acid from its precursor, 9-bromo-1-nonanol. This conversion, a critical step in the production of various chemical intermediates, is achieved through the oxidation of the terminal alcohol group. This document provides a comparative analysis of common oxidative methods, detailed experimental protocols, and a visual representation of the general experimental workflow.

Core Synthesis Pathway: Oxidation of a Primary Alcohol

The fundamental transformation in the synthesis of this compound from 9-bromo-1-nonanol is the oxidation of a primary alcohol to a carboxylic acid. This process involves the removal of two hydrogen atoms from the alcohol and the addition of an oxygen atom. Several established methods can achieve this transformation, each with distinct advantages in terms of yield, reaction conditions, and reagent toxicity.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the most prevalent methods of synthesizing this compound from 9-bromo-1-nonanol, allowing for an at-a-glance comparison of their efficacy and requirements.

| Oxidation Method | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Yield |

| TEMPO-catalyzed Oxidation | 9-bromo-1-nonanol, TEMPO, Trichloroisocyanuric acid, NaHCO₃, NaBr | Acetone | 0 °C to Room Temperature | 3.5 hours | 100%[1] |

| Jones Oxidation | 9-bromo-1-nonanol, Jones' Reagent (CrO₃, H₂SO₄) | Acetone | 0 °C to Room Temperature | 10 minutes | 71%[2] |

| Nitric Acid Oxidation | 9-bromo-1-nonanol, Concentrated Nitric Acid | None | 20-80 °C | 5.5 hours | Quantitative[1] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments identified in the synthesis of this compound.

TEMPO-catalyzed Oxidation Protocol

This method utilizes the stable nitroxyl radical 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst for a highly efficient and selective oxidation.

Materials:

-

9-bromo-1-nonanol (1.50 g, 6.72 mmol)

-

Acetone (27 ml)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (9 ml)

-

Sodium Bromide (NaBr) (0.14 g, 1.34 mmol)

-

TEMPO (0.10 g, 0.67 mmol)

-

Trichloroisocyanuric acid (3.1 g, 13.44 mmol)

-

2-propanol (8 ml)

-

Deionized Water (H₂O) (10 ml)

-

Dichloromethane (CH₂Cl₂) (30 ml)

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of 9-bromo-1-nonanol in acetone is prepared and cooled to 0°C in an ice bath.[1]

-

To this solution, saturated NaHCO₃ solution, NaBr, and TEMPO are added sequentially.[1]

-

Trichloroisocyanuric acid is then added in portions, and the reaction mixture is stirred at 0°C for 30 minutes.

-

The reaction is then allowed to warm to room temperature and is stirred for an additional 3 hours.

-

Upon completion, the reaction is cooled back to 0°C, and 2-propanol is slowly added to quench the reaction, followed by stirring for 30 minutes.

-

The resulting white precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The residue is partitioned between water and dichloromethane. The aqueous phase is extracted twice with dichloromethane.

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.

Jones Oxidation Protocol

The Jones oxidation is a classical method for oxidizing primary alcohols to carboxylic acids using a solution of chromium trioxide in sulfuric acid.

Materials:

-

9-bromo-1-nonanol (28.6 g, 128 mmol)

-

Acetone (570 mL)

-

2 N Jones' Reagent (420 mL)

-

n-hexane

-

Saturated Potassium Carbonate (K₂CO₃) solution

-

10% Sulfuric Acid (H₂SO₄) solution

-

Ethyl Acetate (AcOEt)

-

Brine

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of 9-bromo-1-nonanol in acetone is stirred and cooled to 0°C.

-

2 N Jones' reagent is added dropwise to the solution at 0°C.

-

The reaction mixture is stirred at room temperature for 10 minutes.

-

The mixture is then extracted with n-hexane. The combined organic layers are washed with water.

-

The organic layer is then extracted with a saturated K₂CO₃ solution.

-

The combined aqueous layers are acidified to pH 1 with a 10% H₂SO₄ solution and extracted with ethyl acetate.

-

The organic layer is washed with water and brine and dried over MgSO₄.

-

After filtration, the solvent is evaporated in vacuo to give this compound as a colorless solid.

Nitric Acid Oxidation Protocol

This method employs concentrated nitric acid as the oxidizing agent.

Materials:

-

9-bromo-1-nonanol (1 g, 4.48 mmol)

-

Concentrated Nitric Acid (10 mL, 258 mmol)

-

Distilled Water

-

Diethyl Ether

Procedure:

-

9-bromononanol is added to a solution of concentrated nitric acid over a period of 30 minutes, maintaining a temperature of 25-30°C.

-

The solution is stirred at room temperature for 4 hours.

-

The reaction is then heated to 80°C and stirred for an additional hour.

-

After cooling to room temperature, the reaction mixture is carefully diluted with distilled water.

-

The product is extracted with diethyl ether.

-

The combined organic phases are dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the product.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis of this compound from 9-bromo-1-nonanol.

Caption: General workflow for the synthesis of this compound.

References

Spectroscopic Profile of 9-Bromononanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-bromononanoic acid, a valuable intermediate in the synthesis of various biologically active molecules. Due to the limited availability of directly measured spectra in public databases, this guide combines known experimental data with well-established spectroscopic principles and data from analogous compounds to present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the available and estimated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (300 MHz, DMSO) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.49 | Triplet | 2H | H-9 (-CH₂Br) |

| 2.08 - 2.23 | Multiplet | 2H | H-2 (-CH₂COOH) |

| 1.68 - 1.84 | Multiplet | 2H | H-8 (-CH₂CH₂Br) |

| 1.14 - 1.57 | Multiplet | 10H | H-3 to H-7 (-CH₂-) |

Estimated ¹³C NMR Data

The following chemical shifts are estimated based on the known spectrum of nonanoic acid and the expected deshielding effects of the terminal bromine atom.

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C-1 (C=O) |

| ~35 | C-9 (-CH₂Br) |

| ~34 | C-2 (-CH₂COOH) |

| ~32 | C-8 (-CH₂CH₂Br) |

| ~29 | C-4, C-5, C-6 (-CH₂-) |

| ~28 | C-7 (-CH₂-) |

| ~25 | C-3 (-CH₂-) |

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for this compound based on the functional groups present.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |

| 2850-2960 | C-H (Alkyl) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1410 | C-O-H | Bending |

| ~1280 | C-O | Stretching |

| 560-690 | C-Br | Stretching |

Mass Spectrometry (MS)

The expected mass spectrum of this compound would exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments will be observed (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Ion | Notes |

| 236/238 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of one bromine atom. |

| 219/221 | [M-OH]⁺ | Loss of the hydroxyl group. |

| 191/193 | [M-COOH]⁺ | Loss of the carboxyl group. |

| 157 | [M-Br]⁺ | Loss of the bromine atom. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer is used.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed on the ATR crystal of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or other mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or other detector is used to detect the ions.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Purity and Characterization of 9-Bromononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromononanoic acid is a halogenated fatty acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a terminal carboxylic acid and a primary bromide, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. Notably, it is utilized as a precursor in the chemical synthesis of Rumenic Acid, a conjugated linoleic acid isomer with potential health benefits.[1] This guide provides a comprehensive overview of the analytical techniques used to determine the purity and characterize the structure of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for handling, storage, and for predicting its behavior in various analytical systems.

| Property | Value |

| Molecular Formula | C₉H₁₇BrO₂ |

| Molecular Weight | 237.13 g/mol |

| CAS Number | 41059-02-3 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 35-39 °C |

| Boiling Point | 174 °C at 5 mmHg |

| Solubility | Soluble in methanol and other organic solvents |

| Purity (Typical) | >97% (Titration), >95% (GC) |

Spectral Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | -COOH |

| 3.40 (t, J = 6.8 Hz) | Triplet | 2H | CH ₂-Br |

| 2.36 (t, J = 7.4 Hz) | Triplet | 2H | -CH ₂-COOH |

| 1.78-1.92 | Multiplet | 2H | -CH₂-CH ₂-CH₂-Br |

| 1.59-1.71 | Multiplet | 2H | -CH₂-CH ₂-COOH |

| 1.3-1.5 | Multiplet | 8H | -(CH ₂)₄- |

Note: Data presented is based on spectra run in CDCl₃. Chemical shifts can vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

| Chemical Shift (δ) / ppm (Predicted) | Assignment |

| 179-181 | C =O (Carboxylic Acid) |

| 33-35 | C H₂-Br |

| 33-35 | -C H₂-COOH |

| 24-33 | -(C H₂)₇- |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification.

Electron Ionization (EI-MS)

In EI-MS, the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is characteristic of the molecule's structure. Key expected fragments for this compound are listed below.[4][5]

| m/z | Fragment | Interpretation |

| 236/238 | [C₉H₁₇BrO₂]⁺ | Molecular ion peak (M⁺) with isotopic pattern for Bromine |

| 157 | [M-Br]⁺ | Loss of a bromine radical |

| 191/193 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 45 | [COOH]⁺ | Carboxylic acid fragment |

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of this compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of non-volatile compounds like long-chain fatty acids.

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Isocratic or gradient depending on impurity profile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Column Temperature | 30-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound typically requires derivatization to increase its volatility. The most common method is esterification to form the corresponding methyl ester (FAME).

| Parameter | Typical Value |

| Derivatization Reagent | BF₃-Methanol or (Trimethylsilyl)diazomethane |

| Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 250 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer |

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of this compound.

NMR Sample Preparation

-

Weigh approximately 10-20 mg of this compound into an NMR tube.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the tube and invert several times to ensure complete dissolution.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

GC-MS Derivatization (Esterification with BF₃-Methanol)

-

Dissolve approximately 1 mg of this compound in 1 mL of toluene in a screw-capped test tube.

-

Add 2 mL of 14% BF₃-methanol solution.

-

Cap the tube tightly and heat at 60 °C for 30 minutes.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of water and 1 mL of hexane, then vortex for 1 minute.

-

Centrifuge briefly to separate the layers.

-

Transfer the upper hexane layer containing the fatty acid methyl ester to a clean vial for GC-MS analysis.

Visualizations

Synthesis of Rumenic Acid from this compound

The following diagram illustrates the chemical synthesis pathway of Rumenic Acid starting from this compound. This is a synthetic route and should not be confused with the natural biosynthetic pathway of Rumenic Acid.

Analytical Workflow for this compound Characterization

This workflow outlines the logical sequence of analytical techniques for the comprehensive characterization of this compound.

References

A Technical Guide to High-Purity 9-Bromononanoic Acid for Researchers and Drug Development Professionals

Introduction: 9-Bromononanoic acid (CAS No. 41059-02-3) is a versatile bifunctional molecule of significant interest in pharmaceutical research and drug development. Its nine-carbon chain, terminated by a carboxylic acid at one end and a bromine atom at the other, makes it an ideal building block for the synthesis of more complex molecules. This guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its synthesis and purification, and a look into its application in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Specifications of High-Purity this compound

A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The selection of a supplier often depends on the required purity, quantity, and available documentation such as Certificates of Analysis (CoA), NMR, and Mass Spectrometry data. Below is a comparative table summarizing the specifications from several prominent commercial suppliers.

| Supplier | Product Number | Purity | Appearance | Storage Condition | Additional Information |

| RongNa Biotechnology | - | ≥99%[1] | White powder[1] | Store in dry, dark, and ventilated place[1] | Pharmaceutical grade, available for scientific research only.[1] |

| Biosynth | FB57764 | - | - | 10°C - 25°C[2] | Used in chemical ionization for mass spectrometry analysis. |

| BroadPharm | BP-14138 | 98% | - | -20°C | NMR data available. |

| Tokyo Chemical Industry (TCI) | B2323 | >97.0% (Titration) | White to Light yellow to Light orange powder to crystal | Refrigerated (0-10°C) | Purity by GC: min. 95.0%. |

| DempoChem | - | ≥98% | - | - | Offers documentation such as CoA, NMR, MS, and HPLC. |

| AChemBlock | X180168 | 95% | - | - | - |

| Clearsynth | CS-M-03614 | - | - | - | Intermediate for Pelargonic acid. |

| Sigma-Aldrich (AldrichCPR) | - | - | - | - | Sold as part of a collection of rare and unique chemicals; buyer assumes responsibility to confirm purity. |

Experimental Protocols

High-purity this compound can be synthesized and purified in the laboratory using several established methods. Below are detailed protocols for its synthesis from 9-bromo-1-nonanol.

Synthesis of this compound via TEMPO-mediated Oxidation

This method utilizes the 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) radical as a catalyst for the selective oxidation of the primary alcohol.

Materials:

-

9-bromo-1-nonanol

-

Acetone

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium bromide (NaBr)

-

TEMPO

-

Trichloroisocyanuric acid (TCCA)

-

2-Propanol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water (H₂O)

Procedure:

-

Dissolve 9-bromo-1-nonanol (e.g., 1.50 g, 6.72 mmol) in acetone (27 ml) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Sequentially add saturated NaHCO₃ solution (9 ml), NaBr (0.14 g, 1.34 mmol), and TEMPO (0.10 g, 0.67 mmol).

-

Add trichloroisocyanuric acid (3.1 g, 13.44 mmol) in portions while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Remove the ice bath and continue stirring at room temperature for 3 hours.

-

Cool the reaction mixture back to 0°C and slowly add 2-propanol (8 ml) to quench the reaction. Stir for an additional 30 minutes at 0°C.

-

Filter the mixture to remove the white precipitate.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add H₂O (10 ml) and CH₂Cl₂ (10 ml) and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 10 ml).

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Purification

The crude product can be further purified by recrystallization or silica gel column chromatography. For column chromatography, a solvent system such as petroleum ether:ethyl acetate (e.g., 5:1) can be effective.

Applications in Drug Discovery: A Linker for PROTACs

A significant application of this compound in modern drug discovery is its use as a component in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

The linker component of a PROTAC is crucial as its length and composition determine the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound provides a flexible alkyl chain that can be readily functionalized at both ends to connect the target-binding ligand and the E3 ligase-binding ligand.

Caption: General mechanism of PROTAC-induced protein degradation.

The synthesis of a PROTAC linker often involves a multi-step process where this compound can be a key starting material. For instance, the carboxylic acid can be activated for amide bond formation, while the bromine can be displaced by a nucleophile to introduce another functional group for further conjugation.

Caption: Workflow for synthesizing a PROTAC using this compound.

This synthetic versatility allows for the creation of a library of PROTACs with varying linker lengths, which is essential for optimizing the degradation efficiency of the target protein.

Conclusion

High-purity this compound is a readily available and valuable reagent for researchers and professionals in drug development. Its utility as a bifunctional building block, particularly in the synthesis of linkers for PROTACs, underscores its importance in the development of novel therapeutic modalities. The information provided in this guide serves as a comprehensive resource for sourcing, synthesizing, and utilizing this versatile chemical compound.

References

9-Bromononanoic Acid: A Bifunctional Building Block for Advanced Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromononanoic acid is a versatile bifunctional molecule featuring a terminal carboxylic acid and a primary alkyl bromide. This unique structure allows for orthogonal reactivity, making it a valuable building block in a multitude of applications, including the synthesis of bioactive molecules, the development of drug delivery systems, and the creation of novel polymers and surface modifications. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.

Physicochemical Properties

This compound is a white to off-white solid at room temperature, possessing a nine-carbon aliphatic chain that imparts lipophilic character, while the carboxylic acid group provides a handle for aqueous solubility and further chemical modification. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41059-02-3 |

| Molecular Formula | C₉H₁₇BrO₂ |

| Molecular Weight | 237.13 g/mol |

| Melting Point | 36-39 °C |

| Boiling Point | 160 °C at 2 mmHg |

| Solubility | Soluble in chloroform, DMSO, and methanol. |

| Appearance | White to off-white solid |

Synthesis of this compound

The most common synthetic route to this compound involves the oxidation of 9-bromo-1-nonanol. Several oxidizing agents can be employed, with Jones oxidation and TEMPO-catalyzed oxidation being prevalent methods.

Experimental Protocol: Synthesis via Jones Oxidation

This protocol describes the synthesis of this compound from 9-bromo-1-nonanol using Jones reagent.

Materials:

-

9-bromo-1-nonanol

-

Acetone

-

Jones reagent (CrO₃ in sulfuric acid)

-

n-Hexane

-

Saturated potassium carbonate (K₂CO₃) solution

-

10% Sulfuric acid (H₂SO₄) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 9-bromo-1-nonanol (28.6 g, 128 mmol) in acetone (570 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones' reagent (420 mL) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 10 minutes.

-

Extract the mixture with n-hexane (3 x 400 mL).

-

Wash the combined organic layers with water and then extract with a saturated K₂CO₃ solution (3 x 400 mL).

-

Acidify the combined aqueous layers to pH 1 with a 10% H₂SO₄ solution.

-

Extract the acidified aqueous layer with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and evaporate the solvent in vacuo to yield this compound.

Quantitative Data:

Table 2: Synthesis of this compound via Jones Oxidation

| Parameter | Value |

| Starting Material | 9-bromo-1-nonanol (28.6 g) |

| Yield | 21 g (71%) |

| Product Form | Colorless solid |

Key Reactions of this compound as a Bifunctional Building Block

The presence of both a carboxylic acid and an alkyl bromide allows for a wide range of selective chemical transformations. The carboxylic acid can undergo esterification, amidation, and reduction, while the alkyl bromide is susceptible to nucleophilic substitution.

Esterification

The carboxylic acid moiety of this compound can be readily esterified under acidic conditions. This reaction is useful for protecting the carboxylic acid or for synthesizing ester-containing target molecules.

This protocol details the Fischer esterification of this compound with methanol.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (10.0 g, 42.2 mmol) in anhydrous methanol (100 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain methyl 9-bromononanoate.

Quantitative Data:

Table 3: Synthesis of Methyl 9-bromononanoate

| Parameter | Value |

| Starting Material | This compound (10.0 g) |

| Yield | ~95% |

| Product Form | Colorless oil |

| ¹H NMR (CDCl₃, ppm) | δ 3.67 (s, 3H), 3.40 (t, J = 6.8 Hz, 2H), 2.30 (t, J = 7.5 Hz, 2H), 1.85 (quint, J = 7.2 Hz, 2H), 1.63 (quint, J = 7.5 Hz, 2H), 1.42-1.28 (m, 8H) |

| FTIR (neat, cm⁻¹) | 2928, 2855, 1741, 1436, 1170, 645 |

Nucleophilic Substitution

The terminal bromine atom of this compound is a good leaving group, allowing for the introduction of a variety of nucleophiles. This reaction is fundamental to its utility as a bifunctional linker.

This protocol outlines the synthesis of 9-azidononanoic acid via nucleophilic substitution with sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (5.0 g, 21.1 mmol) in DMF (50 mL).

-

Add sodium azide (2.06 g, 31.7 mmol) to the solution.

-

Heat the reaction mixture to 70 °C and stir for 12 hours.

-

Cool the mixture to room temperature and pour it into water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 9-azidononanoic acid.

Quantitative Data:

Table 4: Synthesis of 9-Azidononanoic Acid

| Parameter | Value |

| Starting Material | This compound (5.0 g) |

| Yield | ~90% |

| Product Form | Colorless oil |

| ¹H NMR (CDCl₃, ppm) | δ 3.26 (t, J = 6.9 Hz, 2H), 2.35 (t, J = 7.5 Hz, 2H), 1.68-1.55 (m, 4H), 1.40-1.30 (m, 8H) |

| FTIR (neat, cm⁻¹) | 2930, 2857, 2095 (N₃ stretch), 1710 |

Applications in Drug Development and Material Science

The bifunctional nature of this compound makes it an invaluable tool in the development of complex molecular architectures with applications in medicine and materials science.

PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. This compound and its derivatives are frequently used as linkers to connect the protein-targeting ligand and the E3 ligase-binding ligand. The length and flexibility of the nonanoic acid chain can be crucial for optimal ternary complex formation and subsequent protein degradation.[1]

Caption: Conceptual workflow of PROTAC-mediated protein degradation.

Biodegradable Polymers

This compound can be converted to 9-hydroxynonanoic acid, which serves as a monomer for the synthesis of biodegradable polyesters.[2][3] These materials are of significant interest for applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. The enzymatic polymerization of such monomers offers a green chemistry approach to polyester synthesis.

Caption: Synthesis pathway of biodegradable polyesters from this compound.

Self-Assembled Monolayers (SAMs)

The carboxylic acid group of this compound can anchor the molecule to various oxide surfaces, while the terminal bromide can be used for further surface functionalization. This makes it a useful component for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can modify the chemical and physical properties of a surface for applications in biosensors, electronics, and biocompatible coatings.

Caption: Schematic of SAM formation and subsequent functionalization.

Biological Activity

While this compound itself is primarily a synthetic intermediate, brominated fatty acids, in general, have been shown to exhibit antimicrobial properties. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death. This activity is attributed to the lipophilic nature of the fatty acid chain, which allows it to intercalate into the lipid bilayer, and the presence of the halogen, which can alter membrane fluidity and function.

Conclusion

This compound is a highly valuable and versatile bifunctional building block with broad applications in drug discovery, materials science, and nanotechnology. Its orthogonal reactivity allows for the straightforward synthesis of complex molecules and functional materials. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in a variety of research and development settings, empowering scientists to explore its full potential in their respective fields.

References

Potential Antimicrobial Properties of 9-Bromononanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty acids (LCFAs) and their derivatives are gaining increasing attention as potential antimicrobial agents, offering novel mechanisms of action in an era of growing antibiotic resistance. This technical guide explores the prospective antimicrobial properties of 9-Bromononanoic Acid, a halogenated derivative of nonanoic acid. While direct experimental data on the antimicrobial activity of this compound is not currently available in peer-reviewed literature, this document synthesizes information on the known antimicrobial effects of nonanoic acid, other long-chain fatty acids, and brominated organic compounds to build a scientifically grounded hypothesis of its potential efficacy and mechanisms. We will delve into the established knowledge of fatty acid antimicrobial actions, the influence of halogenation on biological activity, and propose experimental protocols for future investigation. This guide aims to provide a foundational resource for researchers interested in exploring this compound as a novel antimicrobial candidate.

Introduction: Fatty Acids as Antimicrobial Agents

Free fatty acids (FFAs) have long been recognized for their antimicrobial properties.[1] These molecules, characterized by a hydrocarbon chain and a terminal carboxyl group, are essential components of living organisms and play roles in energy storage, cell membrane structure, and signaling. Their amphipathic nature allows them to interact with and disrupt microbial cell membranes, a primary mechanism of their antimicrobial action.[1][2]

The antimicrobial efficacy of fatty acids is influenced by several factors, including chain length and degree of saturation.[2] Medium-chain fatty acids (MCFAs) and LCFAs, in particular, have demonstrated significant activity against a broad spectrum of pathogens, including bacteria and fungi.[1] Their ability to target fundamental structures like the cell membrane makes the development of resistance more challenging for microorganisms compared to antibiotics that target specific enzymes.

Nonanoic Acid: A Precursor with Known Antimicrobial Activity

Nonanoic acid, a nine-carbon saturated fatty acid, has established antimicrobial and antifungal properties. It is known to be effective against various pathogens. For instance, derivatives of methyl-branched n-nonanoic acid have shown inhibitory effects against Mycobacterium smegmatis, Sarcina lutea, Escherichia coli, Salmonella typhimurium, Streptomyces nojiriensis, and Candida utilis. The mechanism of action is believed to involve the disruption of the cell membrane, leading to increased permeability and eventual cell lysis.

The Role of Halogenation in Modulating Biological Activity

The introduction of a halogen atom, such as bromine, into an organic molecule can significantly alter its physicochemical properties and biological activity. Bromination can increase the lipophilicity of a compound, potentially enhancing its ability to penetrate the lipid-rich cell membranes of microorganisms. While the use of brominated compounds in food products, such as brominated vegetable oil, has raised health concerns, the targeted use of brominated fatty acids as antimicrobials is an area of active research.

Studies on other brominated organic acids have shown that the position and nature of the halogen can influence antimicrobial potency. For example, research on 2-bromoalkanoic acids demonstrated their ability to inhibit virulence factors in Pseudomonas aeruginosa. This suggests that the presence of a bromine atom can confer specific inhibitory activities beyond general membrane disruption.

Hypothetical Antimicrobial Profile of this compound

Based on the evidence from related compounds, we can formulate a hypothesis regarding the potential antimicrobial properties of this compound. The presence of the bromine atom at the terminal (9th) carbon of the nonanoic acid chain is a key structural feature.

4.1. Potential Mechanisms of Action:

-

Enhanced Membrane Disruption: The increased lipophilicity due to the bromine atom could facilitate the insertion of the fatty acid into the bacterial cell membrane, leading to more potent disruption of the lipid bilayer and increased permeability.

-

Enzyme Inhibition: The electrophilic nature of the carbon-bromine bond could lead to interactions with nucleophilic residues in the active sites of essential microbial enzymes, leading to their inactivation.

-

Interference with Signaling Pathways: Fatty acids are known to act as signaling molecules in bacteria. This compound might interfere with these pathways, disrupting processes such as quorum sensing and biofilm formation.

4.2. Predicted Spectrum of Activity:

Given the broad-spectrum activity of other LCFAs, it is plausible that this compound could be effective against a range of both Gram-positive and Gram-negative bacteria, as well as some fungi. Its efficacy against Gram-negative bacteria might be particularly interesting, as the outer membrane of these organisms often presents a barrier to conventional antibiotics.

Quantitative Data on Related Compounds

To provide a framework for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of related fatty acids against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Nonanoic Acid Derivatives | Mycobacterium smegmatis | Varied | |

| Nonanoic Acid Derivatives | Sarcina lutea | Varied | |

| Nonanoic Acid Derivatives | Escherichia coli | Varied | |

| Nonanoic Acid Derivatives | Salmonella typhimurium | Varied | |

| Nonanoic Acid Derivatives | Candida utilis | Varied | |

| Linoleic Acid | Streptococcus mutans | < 25 | |

| Palmitoleic Acid | Streptococcus mutans | < 25 | |

| Oleic Acid | Streptococcus mutans | > 25 |

Proposed Experimental Protocols

To validate the hypothesized antimicrobial properties of this compound, the following experimental workflow is proposed.

6.1. Minimum Inhibitory Concentration (MIC) Assay:

This assay will determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Microorganism Culture: Grow the selected bacterial or fungal strains in appropriate liquid culture medium to the mid-logarithmic phase.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing the culture medium.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plate at the optimal temperature and time for the specific microorganism.

-

Observation: Determine the MIC by visually assessing the lowest concentration of the compound that prevents turbidity (growth).

6.2. Membrane Permeability Assay:

This assay will assess the ability of this compound to disrupt the microbial cell membrane.

-

Cell Preparation: Harvest microbial cells and wash them with a suitable buffer.

-

Fluorescent Dye Incubation: Incubate the cells with a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).

-

Treatment: Add varying concentrations of this compound to the cell suspension.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane damage.

Visualizations

Proposed Experimental Workflow

References

The Antifungal Potential of 9-Bromononanoic Acid Derivatives: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The escalating threat of fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. Fatty acids and their derivatives have emerged as a promising class of compounds with demonstrated antimicrobial properties. This technical guide explores the therapeutic potential of a specific, yet under-investigated subclass: 9-bromononanoic acid derivatives. While direct studies on the antifungal activity of these specific compounds are not yet available in published literature, this paper will synthesize related research to build a strong rationale for their investigation. We will delve into the known antifungal effects of brominated organic compounds and the general mechanisms of fatty acid antifungal action. Furthermore, this guide will propose a comprehensive experimental framework for the synthesis, screening, and mechanistic evaluation of this compound derivatives, providing a roadmap for future research in this promising area.

Introduction: The Promise of Fatty Acids as Antifungals

Fatty acids are integral components of living organisms, serving as building blocks for cell membranes and as energy reserves. Beyond their physiological roles, certain fatty acids and their derivatives exhibit potent antimicrobial activity.[1][2][3] Their primary mode of action often involves the disruption of fungal cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[4] Additionally, fatty acids can interfere with critical metabolic processes, including energy production and the synthesis of essential cellular components.[1] This multi-pronged attack makes them attractive candidates for antifungal drug development, potentially circumventing the resistance mechanisms that plague many existing therapies.

The Case for Bromination: Enhancing Antifungal Potency

The incorporation of halogen atoms, particularly bromine, into organic molecules is a well-established strategy in medicinal chemistry to enhance biological activity. Several studies have demonstrated that brominated compounds exhibit significant antifungal properties.

Research has shown that 2-bromo alkanoic acids possess fungitoxicity, with their activity being dependent on the carbon chain length and the pH of the medium. This suggests that the presence of a bromine atom on an alkyl chain can confer antifungal capabilities. Furthermore, studies on brominated furanones have revealed potent activity against Candida albicans. Interestingly, the mechanism of these brominated compounds appears to be distinct from that of conventional antifungal drugs, suggesting they may act on novel cellular targets. This is a crucial advantage in the fight against resistant fungal strains. Similarly, di-halogenated indoles, including those containing bromine, have been reported to exhibit broad-spectrum anti-Candida activity.

These findings collectively suggest that the introduction of a bromine atom to the nonanoic acid backbone could significantly enhance its intrinsic antifungal properties or introduce novel mechanisms of action. The placement of the bromine at the 9-position, at the end of the alkyl chain, presents an interesting chemical feature that warrants investigation for its impact on antifungal efficacy and selectivity.

Proposed Mechanisms of Antifungal Action

While the precise mechanisms of this compound derivatives remain to be elucidated, we can hypothesize their potential modes of action based on the known antifungal effects of fatty acids and their derivatives.

-

Membrane Disruption: Like other fatty acids, this compound and its derivatives could insert into the fungal cell membrane, disrupting the lipid bilayer. The presence of the bromine atom may alter the molecule's polarity and steric properties, potentially enhancing its ability to perturb membrane integrity.

-

Inhibition of Key Enzymes: Fatty acids are known to inhibit various cellular enzymes. One potential target is N-myristoyltransferase, an enzyme crucial for protein modification and signaling in fungi.

-

Interference with Metabolic Pathways: These compounds could interfere with essential metabolic processes such as triacylglycerol and sphingolipid synthesis.

-

Induction of Oxidative Stress: The interaction of the brominated compounds with fungal cells could lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic pathways.

The following diagram illustrates the potential antifungal mechanisms of fatty acid derivatives.

Caption: Potential Antifungal Mechanisms of Fatty Acid Derivatives.

Proposed Experimental Workflow

To systematically investigate the antifungal potential of this compound derivatives, a structured experimental approach is required. The following workflow outlines the key stages, from chemical synthesis to in-depth mechanistic studies.

Caption: Proposed Experimental Workflow for Antifungal Evaluation.

Synthesis of this compound Derivatives

A library of derivatives should be synthesized to explore the structure-activity relationship (SAR). Key modifications could include:

-

Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl, benzyl esters) to modulate lipophilicity and cell penetration.

-

Amidation: Formation of amides with different amines to introduce new functional groups and potential hydrogen bonding interactions.

-

Further Halogenation: Introduction of additional halogen atoms at other positions on the alkyl chain.

In Vitro Antifungal Susceptibility Testing

The synthesized compounds should be screened against a panel of clinically relevant fungal pathogens, including various Candida and Aspergillus species.

-

Broth Microdilution Assay: This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The assay involves preparing serial dilutions of the test compounds in a liquid growth medium in microtiter plates. A standardized inoculum of the fungal strain is added to each well. After incubation, the lowest concentration of the compound that visibly inhibits fungal growth is recorded as the MIC.

-

Disk Diffusion Assay: While less quantitative than broth microdilution, this method provides a rapid preliminary assessment of antifungal activity. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the fungus. The diameter of the zone of growth inhibition around the disk is measured after incubation.

Mechanistic Studies

For the most potent compounds, further experiments should be conducted to elucidate their mechanism of action.

-

Membrane Permeability Assays: Propidium iodide, a fluorescent dye that is excluded by cells with intact membranes, can be used to assess membrane damage. An increase in fluorescence upon treatment with the test compound indicates membrane permeabilization.

-

Ergosterol Binding Assays: As many antifungals target the fungal-specific sterol ergosterol, binding assays can determine if the compounds interact with this membrane component.

-

Reactive Oxygen Species (ROS) Detection: Cellular probes that fluoresce in the presence of ROS can be used to quantify oxidative stress induced by the test compounds.

Toxicity and Selectivity

A critical aspect of drug development is to ensure that the compounds are toxic to the fungal pathogen but safe for the host.

-

Hemolysis Assay: This assay assesses the lytic effect of the compounds on red blood cells, providing a measure of their membrane-disrupting potential against mammalian cells.

-

Cytotoxicity Assay: The toxicity of the compounds against various human cell lines (e.g., HeLa, HepG2) should be evaluated to determine their therapeutic index.

Data Presentation

As this is a prospective guide, no experimental data is available. However, upon completion of the proposed studies, all quantitative data, such as MIC values and cytotoxicity data (e.g., IC50), should be tabulated for clear comparison of the different derivatives. An example table structure is provided below.

Table 1: Antifungal Activity and Cytotoxicity of this compound Derivatives (Hypothetical Data)

| Compound ID | Derivative Type | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | HeLa IC50 (µg/mL) | Selectivity Index (IC50/MIC) |

| 9-BNA-01 | Methyl Ester | 16 | 32 | >128 | >8 |

| 9-BNA-02 | Ethyl Ester | 8 | 16 | >128 | >16 |

| 9-BNA-03 | Benzylamide | 32 | 64 | 64 | 2 |

| ... | ... | ... | ... | ... | ... |

Conclusion and Future Directions

While the antifungal activity of this compound derivatives has not yet been specifically reported, the existing literature on related compounds provides a strong rationale for their investigation. The known antifungal properties of brominated compounds and the versatile mechanisms of fatty acids suggest that this class of molecules could yield potent and selective antifungal agents. The experimental workflow detailed in this guide provides a clear and comprehensive path for the synthesis, evaluation, and mechanistic understanding of these promising compounds. Future research should focus on building a diverse chemical library of these derivatives and performing systematic screening to identify lead candidates for further preclinical development. Such efforts could pave the way for a new generation of antifungal drugs to combat the growing challenge of fungal infections.

References

- 1. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 9-Bromononanoic Acid as a Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Bromononanoic Acid in Bioconjugation

This compound is a heterobifunctional linker that offers a versatile platform for the covalent attachment of molecules to biologics such as proteins, antibodies, and peptides. Its structure comprises a nine-carbon aliphatic chain, which provides spatial separation between the conjugated molecules, minimizing potential steric hindrance. One terminus of the linker is a carboxylic acid, which can be activated to react with primary amines, such as the side chain of lysine residues on a protein. The other terminus features a bromoalkane, which serves as an electrophile for nucleophilic substitution reactions, most commonly with the thiol group of cysteine residues.

This linker is classified as a non-cleavable linker, meaning the resulting conjugate is designed to be stable in circulation. The payload (e.g., a cytotoxic drug in an Antibody-Drug Conjugate) is released upon the complete degradation of the antibody within the target cell's lysosome.[1] This characteristic can contribute to a more stable pharmacokinetic profile and potentially lower off-target toxicity compared to some cleavable linkers.[]

Key Features of this compound as a Linker:

-

Heterobifunctionality: Allows for a two-step, controlled conjugation process.

-

Non-Cleavable Nature: Forms a stable thioether bond, contributing to the in vivo stability of the bioconjugate.

-

Aliphatic Spacer: The C9 chain provides distance between the biomolecule and the payload, which can be crucial for maintaining the biological activity of both.

Applications in Bioconjugation Chemistry

This compound is a valuable tool for various bioconjugation applications, including:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The resulting thioether linkage is known for its stability.[3]

-

PROTACs: It has been utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it links a target-binding ligand to an E3 ligase-binding ligand.[4]

-

Surface Immobilization of Proteins: The bifunctional nature of the linker allows for the covalent attachment of proteins to surfaces functionalized with either amine or thiol-reactive groups, which is useful in the development of biosensors and other diagnostic assays.[5]

-

Peptide and Protein Labeling: It can be used to attach reporter molecules such as fluorophores or biotin to proteins and peptides for various research applications.

Experimental Workflows and Logical Relationships

The use of this compound as a linker typically involves a two-step conjugation strategy. This approach provides greater control over the conjugation process and helps to minimize the formation of undesirable homodimers.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This workflow outlines the sequential conjugation of a drug (payload) to an antibody using this compound.

Quantitative Data Summary

The efficiency of bioconjugation reactions is a critical parameter. The following tables summarize representative quantitative data for the types of reactions involved when using this compound as a linker. Note that specific values can vary depending on the biomolecules, payload, and reaction conditions.

Table 1: Representative Efficiency of Amine-to-Carboxyl Coupling (EDC/NHS Chemistry)

| Parameter | Typical Value/Range | Analytical Method | Reference(s) |

| Conjugation Efficiency | 50-90% | SDS-PAGE, Mass Spec | |

| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | - | |

| Reaction Time | 1-4 hours | - |

Table 2: Representative Efficiency and Stability of Thiol-to-Bromoalkane Coupling

| Parameter | Typical Value/Range | Analytical Method | Reference(s) |

| Conjugation Yield | >80% | HPLC, Mass Spec | |

| Drug-to-Antibody Ratio (DAR) | 2-4 | HIC, LC-MS | |

| In Vitro Plasma Stability (Half-life) | > 7 days | LC-MS |

Detailed Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a thiol-containing payload to an antibody using this compound as the linker.

Materials:

-

Antibody (e.g., IgG) at 5-10 mg/mL in PBS, pH 7.4

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Thiol-containing payload

-

Reaction Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0

-

Conjugation Buffer: PBS, pH 7.2-7.5, with 5 mM EDTA

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Step 1: Activation of this compound and Conjugation to Antibody Lysines

-

Prepare Reagents:

-

Equilibrate EDC and NHS to room temperature.

-

Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a 100 mM stock solution of EDC in Reaction Buffer.

-

Prepare a 100 mM stock solution of NHS in Reaction Buffer.

-

-

Antibody Preparation:

-

Exchange the antibody into the Reaction Buffer using a desalting column.

-

-

Activation and Conjugation:

-

To the antibody solution, add a 20-fold molar excess of the this compound stock solution.

-

Add a 20-fold molar excess of EDC and a 50-fold molar excess of NHS.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Purification of Antibody-Linker Intermediate:

-

Remove excess linker and reagents by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.

-